

Technical Guide: Physical Properties of (1R,2S)-2-Amino-1,2-diphenylethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(1R,2S)-2-Amino-1,2-diphenylethanol**, a chiral amine widely utilized as a crucial building block in pharmaceutical and fine chemical synthesis.[1] This document outlines key physical data, detailed experimental protocols for property determination, and visual workflows to support laboratory research and development.

Core Physical and Chemical Properties

(1R,2S)-2-Amino-1,2-diphenylethanol is a white to pale yellow crystalline powder.[1][2] Its chemical structure and key identifiers are summarized below.



Property	Value	Source
Molecular Formula	C14H15NO	[1][3]
Molecular Weight	213.28 g/mol	[1][3][4]
CAS Number	23190-16-1	[1][3][4]
Appearance	White to pale yellow crystal or powder	[1]
Melting Point	141 - 144 °C	[1][4]
Optical Rotation	$[\alpha]^{20}/D = -6 \text{ to } -8^{\circ} \text{ (c=0.6 in }$ EtOH)	[1]
Purity	≥ 98%	[2]
InChI Key	GEJJWYZZKKKSEV- UONOGXRCSA-N	[3][4]
SMILES	NINVALID-LINK c1ccccc1">C@Hc2cccc2	[4]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of (1R,2S)-2-Amino-1,2-diphenylethanol.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[5][6] Pure crystalline compounds typically exhibit a sharp melting point range.[5][6]

Methodology:

- Sample Preparation: A small amount of the crystalline (1R,2S)-2-Amino-1,2-diphenylethanol is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of approximately 3 mm.[7] The tube is then tapped gently to ensure the sample is







compact at the sealed end.[7][8]

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[5][7]
- Heating and Observation: The sample is heated at a controlled rate.[9] A rapid initial heating
 can be used to determine an approximate melting range, followed by a slower, more precise
 measurement (approximately 1-2°C per minute) to accurately determine the melting point.[5]
- Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]



Workflow for Melting Point Determination

Sample Preparation Start Powder the crystalline sample Pack sample into capillary tube Measurement Place tube in melting point apparatus Heat sample at a controlled rate Observe for phase change Record temperature range of melting End

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Melting Point Determination Workflow



Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules like **(1R,2S)-2-Amino-1,2-diphenylethanol**, quantifying their ability to rotate the plane of polarized light.

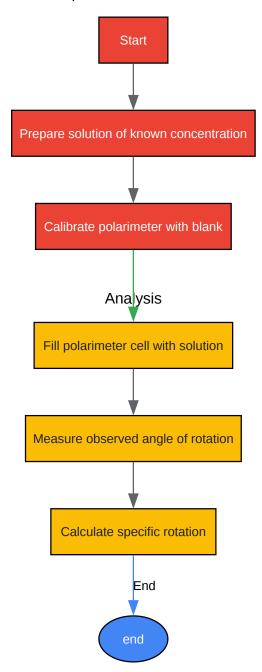
Methodology:

- Sample Preparation: A solution of **(1R,2S)-2-Amino-1,2-diphenylethanol** is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., ethanol) to a known concentration.[10]
- Polarimeter Calibration: The polarimeter is calibrated using a blank solvent to set the zero point.[10]
- Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length.[10][11] Care should be taken to avoid air bubbles.[12]
- Data Acquisition: The observed angle of rotation is measured using a polarimeter, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C or 25°C).[10][13]
- Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α
 / (I × c), where α is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL.[10]



Workflow for Optical Rotation Measurement

Preparation & Calibration



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Optical Rotation Measurement Workflow



Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of (1R,2S)-2-Amino-1,2-diphenylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. [14]

- Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14][15]
- Data Acquisition: The sample is placed in the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, the magnetic field is shimmed for homogeneity, and the probe is tuned.[14] Data is acquired using appropriate pulse sequences.[14]
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS) or the residual solvent peak.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

- Sample Preparation: For a solid sample, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory with minimal preparation.[18] The sample is placed in direct contact with the ATR crystal.[19][20]
- Background Spectrum: A background spectrum is collected without the sample to account for atmospheric and instrumental contributions.[19][21]
- Sample Spectrum: The sample is placed on the ATR crystal, and the sample spectrum is recorded.[20] The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[18][21]







Mass Spectrometry (MS)

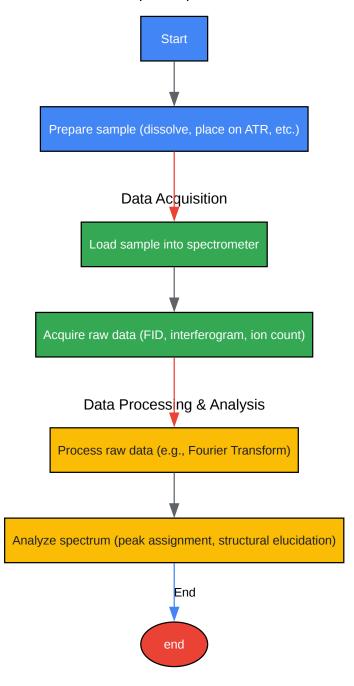
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.[22]

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized.[22][23] Common ionization techniques include Electron Impact (EI) and Chemical Ionization (CI).[23][24]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[22][24]
- Detection: The separated ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate a mass spectrum.[22][25]



General Workflow for Spectroscopic Analysis

Sample Preparation



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General Spectroscopic Analysis Workflow



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